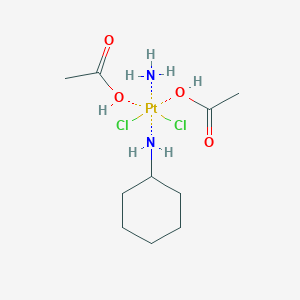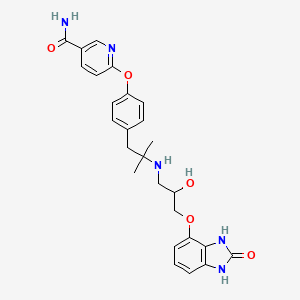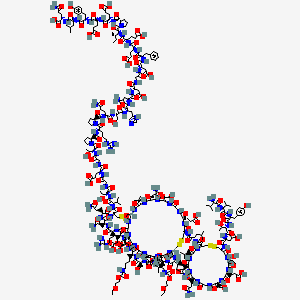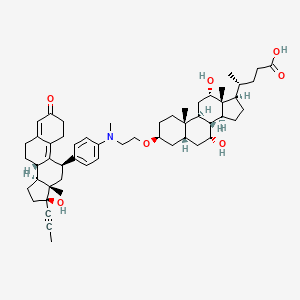
Actinium-225
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Actinium-225 is a synthetic isotope of actinium, discovered in 1947. It is part of the neptunium series and undergoes alpha decay to francium-221 with a half-life of approximately 10 days . This isotope is particularly notable for its potential in targeted alpha therapy (TAT), a form of cancer treatment that leverages the high-energy alpha particles emitted during its decay to destroy cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Actinium-225 is primarily produced through the decay of thorium-229. This process involves “milking” thorium-229 to separate this compound . Another method involves the reaction of radium-226 with protons in a cyclotron, producing this compound through the reaction Ra-226(p,2n)Ac-225 . High-energy proton spallation of thorium-232 is also used to produce this compound .
Industrial Production Methods: The industrial production of this compound is still in development due to its high demand and limited availability. The U.S. Department of Energy has been funding research to develop new production methods, including accelerator-based production . The “Ac-225 Tri-Lab Effort” involves Brookhaven, Los Alamos, and Oak Ridge National Laboratories working together to enhance production capabilities .
Análisis De Reacciones Químicas
Types of Reactions: Actinium-225 primarily undergoes alpha decay, a type of radioactive decay where an alpha particle is emitted . This decay process transforms this compound into francium-221.
Common Reagents and Conditions: The production of this compound often involves the use of thorium-229 or radium-226 as starting materials. The reactions typically occur under controlled conditions in nuclear reactors or cyclotrons .
Major Products: The primary product of this compound decay is francium-221. This decay chain continues, eventually leading to stable thallium-205 .
Aplicaciones Científicas De Investigación
Actinium-225 has significant applications in scientific research, particularly in the field of medicine. Its high-energy alpha particles make it ideal for targeted alpha therapy (TAT), which is used to treat various types of cancer, including prostate cancer, leukemia, and breast cancer . This compound can be labeled to different biological vectors, such as antibodies, peptides, and small molecules, to target and destroy cancer cells specifically .
In addition to its medical applications, this compound is also used in radiopharmaceuticals for diagnostic imaging and therapy . The isotope’s ability to emit alpha particles makes it a powerful tool for both detecting and treating cancer cells.
Mecanismo De Acción
The mechanism of action of actinium-225 in targeted alpha therapy involves its attachment to a targeting molecule, such as an antibody. This targeting molecule binds to specific antigens on cancer cells. When this compound decays, it emits high-energy alpha particles that cause irreparable damage to the cancer cell’s DNA, effectively killing the cell . This targeted approach minimizes damage to surrounding healthy cells, making it a highly effective cancer treatment .
Comparación Con Compuestos Similares
Actinium-225 is often compared with other alpha-emitting isotopes used in targeted alpha therapy, such as astatine-211 and thorium-227 .
Astatine-211: This isotope has a shorter half-life (7.21 hours) compared to this compound, making it suitable for different types of cancer treatments that require rapid decay .
Thorium-227: With a longer half-life (18.7 days), thorium-227 is used in treatments that benefit from prolonged radiation exposure .
Uniqueness of this compound: this compound’s intermediate half-life of 10 days provides a balance between rapid decay and prolonged exposure, making it versatile for various therapeutic applications . Its ability to emit multiple alpha particles during decay enhances its effectiveness in destroying cancer cells .
Propiedades
Número CAS |
1261243-53-1 |
|---|---|
Fórmula molecular |
Ac |
Peso molecular |
225.02323 g/mol |
Nombre IUPAC |
actinium-225 |
InChI |
InChI=1S/Ac/i1-2 |
Clave InChI |
QQINRWTZWGJFDB-YPZZEJLDSA-N |
SMILES isomérico |
[225Ac] |
SMILES canónico |
[Ac] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate](/img/structure/B10832582.png)
![4-[4-(Hydroxymethyl)phenyl]-1,3-dihydroimidazole-2-thione](/img/structure/B10832594.png)

![2-[2-[3-[2,3-bis[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]ethanimidic acid](/img/structure/B10832608.png)

![2-[(Ethyl)disulfanyl]-2-methylthioacetamide](/img/structure/B10832623.png)
![4-[4-(Difluoromethoxy)phenyl]-1,3-dihydroimidazole-2-thione](/img/structure/B10832625.png)

![2,5-bis[4-(1H-imidazol-2-yl)phenyl]oxazole](/img/structure/B10832636.png)
![2-Amino-6-[[4-[2-[2-[[4-[(5-amino-5-carboxypentyl)amino]-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B10832650.png)
![N-[6,7-dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B10832655.png)
